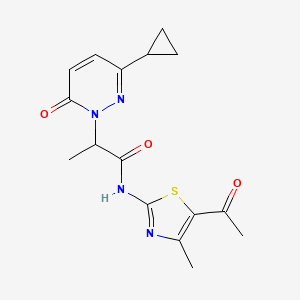

N-(5-acetyl-4-methylthiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-8-14(10(3)21)24-16(17-8)18-15(23)9(2)20-13(22)7-6-12(19-20)11-4-5-11/h6-7,9,11H,4-5H2,1-3H3,(H,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJKGXGOXTVXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from (propanamide derivatives with oxadiazole-thiazole scaffolds) and (patented piperidine-based propanamides). Key structural and functional differences are highlighted.

Table 1: Structural and Functional Comparison

Key Findings :

Heterocyclic Core vs. Piperidine Scaffolds: The target compound’s thiazole-pyridazine core differs significantly from the piperidine-based structures in , which prioritize steric hindrance (tetramethyl groups) and lipophilic chains for stabilizing polymers . In contrast, the thiazole-pyridazine system may target biological receptors due to hydrogen-bonding and π-π stacking capabilities. derivatives use 1,3,4-oxadiazole-thiazole hybrids, which exhibit antimicrobial activity via membrane disruption .

Substituent Effects: The acetyl and cyclopropyl groups on the target compound may enhance metabolic stability compared to ’s amino-thiazole derivatives, which are prone to oxidation . compounds employ long alkyl chains (e.g., dodecyl) to improve solubility in nonpolar matrices, whereas the target compound’s cyclopropyl group introduces rigidity but may reduce solubility in aqueous environments .

Synthetic Complexity :

- derivatives require sequential reflux steps with hydrazine and carbon disulfide, while the target compound likely involves more specialized coupling agents for pyridazine-thiazole linkage .

- prioritizes industrial scalability (e.g., esterification under DMF/LiH), contrasting with the academic focus of .

Q & A

How can reaction conditions be optimized for high-yield synthesis of this compound?

Basic Research Focus

Optimization requires systematic adjustment of parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, refluxing in triethylamine (as in ) or using thionyl chloride for chlorination () may enhance yield. Employ statistical Design of Experiments (DoE) to minimize trial runs while identifying critical variables. Techniques like High-Performance Liquid Chromatography (HPLC) can monitor reaction progress and purity .

What analytical techniques are essential for structural confirmation and purity assessment?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves functional groups and connectivity, while Mass Spectrometry (MS) confirms molecular weight. Elemental analysis validates stoichiometry. Chromatographic methods (HPLC, TLC) assess purity. For complex stereochemistry, X-ray crystallography or computational modeling may be required .

How can computational methods predict the biological activity of this compound?

Advanced Research Focus

Use in silico tools like the PASS program (Prediction of Activity Spectra for Substances) to forecast potential biological targets. Molecular docking studies (e.g., AutoDock Vina) simulate ligand-receptor interactions, prioritizing targets like kinase enzymes or GPCRs. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

What methodologies elucidate interactions with biological macromolecules?

Advanced Research Focus

Surface Plasmon Resonance (SPR) quantifies binding affinity (KD), while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For cellular targets, fluorescence polarization or Förster Resonance Energy Transfer (FRET) assays track real-time interactions. Cross-reference with structural analogs () to identify conserved binding motifs .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Focus

Re-evaluate experimental conditions (e.g., cell line variability, assay protocols) and validate using orthogonal methods. For example, discrepancies in IC₅₀ values may arise from differential protein expression; address this via Western blotting or CRISPR knockdowns. Employ meta-analysis frameworks to contextualize findings against structural analogs () .

What strategies determine the compound’s mechanism of action (MoA)?

Advanced Research Focus

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Pharmacological profiling using panels of kinase or phosphatase inhibitors can pinpoint targets. For enzyme inhibition, measure kinetic parameters (Km, Vmax) via Michaelis-Menten assays. Cross-validate with molecular dynamics simulations (e.g., GROMACS) .

How do structural modifications influence bioactivity?

Basic Research Focus

Compare with analogs (e.g., pyridazinone or thiazole derivatives in ). Replace the cyclopropyl group () with bulkier substituents to assess steric effects. Modify the acetyl group to a sulfonamide and measure changes in solubility or target binding. Use QSAR (Quantitative Structure-Activity Relationship) models to rationalize trends .

What protocols ensure stability under varying storage and physiological conditions?

Basic Research Focus

Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Assess pH-dependent degradation (e.g., simulate gastric fluid at pH 1.2 vs. blood at pH 7.4). Lyophilization or formulation with cyclodextrins may enhance shelf life. For in vivo studies, track metabolite formation via LC-MS .

How can computational reaction design accelerate derivative synthesis?

Advanced Research Focus

Leverage quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD () integrate computational and experimental data to prioritize synthetic routes. Machine learning models (e.g., Chemprop) predict feasible reactions based on existing datasets .

What methodologies assess toxicity and pharmacokinetic profiles?

Advanced Research Focus

Perform ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling:

- In vitro: Caco-2 cell permeability, microsomal stability, CYP450 inhibition.

- In vivo: Rodent pharmacokinetic studies (plasma half-life, bioavailability).

- Computational: ProTox-II for toxicity prediction, SwissADME for bioavailability radar plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.